molecular formula C13H9N3O4S2 B8633978 2-methylsulfonyl-4-(3-nitro-1-benzothiophen-2-yl)pyrimidine

2-methylsulfonyl-4-(3-nitro-1-benzothiophen-2-yl)pyrimidine

Cat. No.: B8633978
M. Wt: 335.4 g/mol
InChI Key: DDXNJZLKJKKAKZ-UHFFFAOYSA-N
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Description

2-methylsulfonyl-4-(3-nitro-1-benzothiophen-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methylsulfonyl group and a nitrobenzo[b]thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylsulfonyl-4-(3-nitro-1-benzothiophen-2-yl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3-nitrobenzo[b]thiophene intermediate, which can be synthesized from 3-nitrobenzo[b]thiophene-2-carbaldehyde through a series of reactions including Wittig reaction and reductive cyclization

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Techniques such as solution-shearing and thin film formation may also be employed to enhance the material properties for specific applications .

Chemical Reactions Analysis

Types of Reactions

2-methylsulfonyl-4-(3-nitro-1-benzothiophen-2-yl)pyrimidine can undergo various chemical reactions including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrimidine and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like triethyl phosphite for reductive cyclization, and oxidizing agents for oxidation reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or thiophene rings.

Scientific Research Applications

2-methylsulfonyl-4-(3-nitro-1-benzothiophen-2-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methylsulfonyl-4-(3-nitro-1-benzothiophen-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methylsulfonyl-4-(3-nitro-1-benzothiophen-2-yl)pyrimidine is unique due to its specific substitution pattern and the presence of both a nitrobenzo[b]thiophene moiety and a pyrimidine ring. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H9N3O4S2

Molecular Weight

335.4 g/mol

IUPAC Name

2-methylsulfonyl-4-(3-nitro-1-benzothiophen-2-yl)pyrimidine

InChI

InChI=1S/C13H9N3O4S2/c1-22(19,20)13-14-7-6-9(15-13)12-11(16(17)18)8-4-2-3-5-10(8)21-12/h2-7H,1H3

InChI Key

DDXNJZLKJKKAKZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=CC(=N1)C2=C(C3=CC=CC=C3S2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Nitronium tetrafluoroborate (3.4 mL, 0.5 M in sulfolane, 1.72 mmol) was slowly added at 0° C. to a suspension of 4-(benzo[b]thiophen-2-yl)-2-(methylsulfonyl)pyrimidine (0.50 g, 1.72 mmol) in acetonitrile (10 mL). The resulting mixture was stirred at rt for 14 h and concentrated in vacuo. The product was purified by flash chromatography eluting with ethyl acetate/hexane (1:3) to afford the title compound (0.35 g, 57%). MS (M+H)+ 336.
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
57%

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